4'-Nitrobiphenyl-4-boronic acid
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Overview
Description
{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is an organic compound that features a boronic acid group attached to a biphenyl structure with a nitro substituent. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid typically involves the Suzuki coupling reaction. This reaction uses a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. For example, 4-bromo-1-nitrobiphenyl can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate to yield {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid .
Industrial Production Methods
Industrial production methods for {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki coupling reaction, but with optimizations for yield and purity, such as using continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Electrophilic Aromatic Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura cross-coupling reaction, the product would be a biphenyl derivative with a new substituent in place of the boronic acid group .
Scientific Research Applications
Chemistry
In chemistry, {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is widely used in the synthesis of complex organic molecules. It serves as a building block in the construction of biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as anti-cancer agents and in the treatment of other diseases .
Industry
In the industrial sector, {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is used in the production of advanced materials, such as liquid crystals and polymers. These materials have applications in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid in chemical reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenylboronic acid
- 4-bromobiphenyl
- 4-nitrobiphenyl
Uniqueness
{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the biphenyl structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C12H10BNO4 |
---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-16H |
InChI Key |
VTWDXJIAFGTGMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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